molecular formula C12H12ClNO3 B15058429 8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B15058429
M. Wt: 253.68 g/mol
InChI Key: OJOMPAKPBFRDRM-UHFFFAOYSA-N
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Description

8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like methanol and dimethylformamide .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and dimethyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

8-chloro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H12ClNO3/c1-12(11(16)17)6-9(15)14(2)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

OJOMPAKPBFRDRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC=C2Cl)C)C(=O)O

Origin of Product

United States

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